Benzyl N-Boc-4-piperidinecarboxylate
Overview
Description
Benzyl N-Boc-4-piperidinecarboxylate: is a chemical compound with the molecular formula C18H25NO4 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-Boc-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with tert-butyl chloroformate to introduce the Boc protecting group.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-Boc-4-piperidinecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The benzyl group can be replaced with other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using in dichloromethane.
Substitution: Common reagents include and .
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Major Products Formed:
Free amine: from hydrolysis.
Substituted piperidine derivatives: from substitution reactions.
Piperidone derivatives: from oxidation.
Reduced piperidine derivatives: from reduction.
Scientific Research Applications
Benzyl N-Boc-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-Boc-4-piperidinecarboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the nitrogen atom in the piperidine ring, preventing unwanted side reactions. This allows for selective functionalization of the molecule at other positions. The benzyl group can be selectively removed or modified, enabling further derivatization of the compound.
Comparison with Similar Compounds
- Ethyl N-Boc-piperidine-4-carboxylate
- 1-Boc-4-piperidone
- Benzyl N-Boc-4-piperidinecarboxylate
Comparison:
- Ethyl N-Boc-piperidine-4-carboxylate has an ethyl ester group instead of a benzyl group, making it less bulky and potentially more reactive in certain substitution reactions.
- 1-Boc-4-piperidone lacks the benzyl group, making it more suitable for reactions where the benzyl group would be a hindrance.
- This compound is unique due to its combination of the benzyl and Boc protecting groups, providing a balance of stability and reactivity for various synthetic applications.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGMYLVKJUYFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623948 | |
Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177990-33-9 | |
Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.